molecular formula C13H10F3NS B6591096 4'-[(Trifluoromethyl)thio]-1,1'-biphenyl-2-amine CAS No. 1262412-95-2

4'-[(Trifluoromethyl)thio]-1,1'-biphenyl-2-amine

Cat. No.: B6591096
CAS No.: 1262412-95-2
M. Wt: 269.29 g/mol
InChI Key: KTOZVUPQSZNPFB-UHFFFAOYSA-N
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Description

4’-[(Trifluoromethyl)thio]-1,1’-biphenyl-2-amine is an organic compound characterized by the presence of a trifluoromethylthio group attached to a biphenyl structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4’-[(Trifluoromethyl)thio]-1,1’-biphenyl-2-amine typically involves the introduction of the trifluoromethylthio group into the biphenyl structure. One common method is the Suzuki–Miyaura coupling reaction, which is a widely-used transition metal-catalyzed carbon–carbon bond-forming reaction. This method employs organoboron reagents and palladium catalysts under mild and functional group-tolerant conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions, utilizing optimized reaction conditions to ensure high yield and purity. The choice of solvents, catalysts, and reaction parameters is crucial to achieving efficient production.

Chemical Reactions Analysis

Types of Reactions

4’-[(Trifluoromethyl)thio]-1,1’-biphenyl-2-amine undergoes various chemical reactions, including:

    Oxidation: The trifluoromethylthio group can be oxidized under specific conditions.

    Reduction: Reduction reactions can modify the biphenyl structure or the trifluoromethylthio group.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by others.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the biphenyl structure.

Scientific Research Applications

4’-[(Trifluoromethyl)thio]-1,1’-biphenyl-2-amine has several applications in scientific research:

Mechanism of Action

The mechanism by which 4’-[(Trifluoromethyl)thio]-1,1’-biphenyl-2-amine exerts its effects involves interactions with molecular targets and pathways. The trifluoromethylthio group can influence the compound’s reactivity and binding affinity to various targets. These interactions can modulate biological pathways, leading to potential therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4’-[(Trifluoromethyl)thio]-1,1’-biphenyl-2-amine is unique due to its biphenyl core combined with the trifluoromethylthio group. This combination imparts distinct chemical properties, such as increased stability and specific reactivity patterns, making it valuable for various applications.

Properties

IUPAC Name

2-[4-(trifluoromethylsulfanyl)phenyl]aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10F3NS/c14-13(15,16)18-10-7-5-9(6-8-10)11-3-1-2-4-12(11)17/h1-8H,17H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTOZVUPQSZNPFB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=CC=C(C=C2)SC(F)(F)F)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10F3NS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501216716
Record name [1,1′-Biphenyl]-2-amine, 4′-[(trifluoromethyl)thio]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501216716
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

269.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1262412-95-2
Record name [1,1′-Biphenyl]-2-amine, 4′-[(trifluoromethyl)thio]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1262412-95-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name [1,1′-Biphenyl]-2-amine, 4′-[(trifluoromethyl)thio]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501216716
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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